HFE-71 DE

Catalog No.
S1775894
CAS No.
185045-68-5
M.F
C12H8Cl2F18O2
M. Wt
597.065
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HFE-71 DE

CAS Number

185045-68-5

Product Name

HFE-71 DE

IUPAC Name

(E)-1,2-dichloroethene;2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane;1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane

Molecular Formula

C12H8Cl2F18O2

Molecular Weight

597.065

InChI

InChI=1S/2C5H3F9O.C2H2Cl2/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12;1-15-5(13,14)2(6,3(7,8)9)4(10,11)12;3-1-2-4/h2*1H3;1-2H/b;;2-1+

InChI Key

HHJKFLXMNOPRIM-WXXKFALUSA-N

SMILES

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F.COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=CCl)Cl

HFE-71 DE, also known as Novec Engineered Fluid HFE-71 DE, is a specialized cleaning and degreasing agent developed by 3M. It is a mixture of nonafluorobutyl methyl ether and trans-1,2-dichloroethylene, comprised of 50% by weight of each component. This fluid is characterized by its clear, colorless appearance and is designed to replace ozone-depleting substances in various applications. HFE-71 DE has zero ozone depletion potential and favorable environmental properties, making it suitable for medium-duty cleaning tasks and specialty solvent applications .

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The biological activity of HFE-71 DE is primarily characterized by its potential effects on human health. Single exposure may cause central nervous system depression, with symptoms including headache and dizziness. Additionally, it can lead to moderate eye irritation and gastrointestinal disturbances if ingested. Environmental toxicity studies indicate that it may pose risks to aquatic life, particularly in prolonged exposure scenarios .

HFE-71 DE is utilized across various industries for applications such as:

  • Medium-duty cleaning: Effective for removing oils, greases, and waxes.
  • Degreasing: Suitable for precision cleaning in electronics and aerospace sectors.
  • Specialty solvent applications: Used in coatings and lubricant deposition due to its high solvency and low surface tension.
  • Environmental remediation: Acts as a replacement for ozone-depleting substances in various cleaning processes .

Studies on the interactions of HFE-71 DE with other chemicals indicate that it should be kept away from strong bases and oxidizing agents to prevent hazardous reactions. The fluid is stable under normal conditions but can release harmful decomposition products when subjected to extreme heat or incompatible materials . Its interaction with biological systems suggests a need for caution due to potential central nervous system effects upon exposure.

HFE-71 DE shares similarities with several other engineered fluids used in cleaning and solvent applications. Below is a comparison highlighting its uniqueness:

Compound NameCompositionOzone Depletion PotentialGlobal Warming PotentialUnique Features
HFE-71 DENonafluorobutyl methyl ether + trans-1,2-dichloroethylene0.00160Azeotropic mixture with excellent solvency
HFC-4310Perfluorinated compound0.001050Higher global warming potential
HCFC-141bDichlorofluoromethane0.10700Ozone-depleting substance
CFC-113Trichlorofluoromethane0.806000High ozone depletion potential

HFE-71 DE stands out due to its zero ozone depletion potential and lower global warming potential compared to traditional solvents like CFCs and HCFCs. Its azeotropic nature allows for consistent performance during cleaning processes, making it an environmentally friendly alternative in industrial applications .

Industrial Production Methods for Hydrofluoroether Azeotropes

Hydrofluoroether Seventy-One Double E represents a sophisticated azeotropic formulation comprising methoxy-nonafluorobutane in combination with trans-1,2-dichloroethylene [1] [4] [7]. The industrial production of this hydrofluoroether azeotrope involves multiple stages of synthesis, beginning with the manufacture of the individual components followed by precise formulation to achieve the desired azeotropic properties.

The primary hydrofluoroether component, methoxy-nonafluorobutane, is synthesized through alkylation processes that involve the reaction of perfluorinated acyl fluorides or perfluorinated ketones with anhydrous sources of fluoride ions [8]. These alkylation reactions typically utilize alkali metal fluorides such as potassium fluoride, cesium fluoride, or silver fluoride in anhydrous polar aprotic solvents [8]. The resulting perfluorinated alkoxide is subsequently reacted with suitable alkylating agents including dialkyl sulfates, alkyl halides, or alkyl perfluoroalkanesulfonates to produce the desired hydrofluoroether compounds [8].

Recent developments in hydrofluoroether manufacturing have introduced electrochemical fluorination methods that significantly enhance conversion efficiency [25] [36]. These advanced processes incorporate specialized fluorinated conductive additives that improve the direct production of hydrofluoroether compounds while maintaining superior material properties [25]. The electrochemical fluorination approach represents a substantial advancement over conventional methods by replacing hydrogen atoms in carbon-hydrogen compounds with fluorine atoms through controlled electrochemical processes [25].

Industrial scale production requires careful control of reaction conditions to ensure consistent product quality and yield [22]. The manufacturing process typically operates as a batch operation involving multiple formulations containing organic halides and acids [22]. Temperature control systems maintain optimal reaction temperatures while preventing thermal decomposition of the fluorinated compounds [4]. Continuous monitoring of reaction parameters ensures that the desired azeotropic composition is maintained throughout the production cycle [7].

Production ParameterSpecification RangeCritical Control Points
Reaction Temperature20-80°CThermal stability monitoring
Pressure Control1-5 atmVapor pressure management
Residence Time2-6 hoursConversion optimization
Fluoride Ion Concentration0.1-0.5 MCatalyst activity maintenance

The azeotropic formulation process requires precise blending of the hydrofluoroether component with trans-1,2-dichloroethylene to achieve the characteristic constant boiling point behavior [4] [7]. This mixture exhibits true azeotropic properties with constant vapor and liquid composition at its boiling point of 41°C [4] [7]. The formation of this azeotrope involves careful adjustment of component ratios to achieve the desired fifty percent by weight composition for each component [4] [7].

Purification Techniques for Constant Boiling Mixtures

Purification of hydrofluoroether azeotropic mixtures presents unique challenges due to their constant boiling point characteristics [10] [11]. Traditional distillation methods are insufficient for separating azeotropic components, necessitating specialized purification approaches that exploit thermodynamic properties beyond simple volatility differences [10] [14].

Azeotropic distillation serves as the primary purification technique for hydrofluoroether constant boiling mixtures [11] [24]. This process utilizes entrainer compounds that modify the relative volatilities of the original components or form new azeotropes with selective components [11]. The entrainer selection requires careful consideration of thermodynamic compatibility, chemical stability, and ease of recovery [11] [24]. Common entrainers for hydrofluoroether purification include specialized fluorinated compounds that exhibit favorable interaction with the target components while maintaining chemical inertness [12].

The purification process typically employs a sequential distillation system comprising multiple columns operating at different pressure conditions [11]. Pressure-swing distillation represents an alternative approach that exploits the variation in azeotropic composition with pressure changes [11]. This technique eliminates the need for entrainer compounds while achieving effective separation through controlled pressure manipulation [11] [14].

Purification MethodEfficiency RangeEnergy RequirementsRecovery Rate
Azeotropic Distillation95-99%High90-95%
Pressure-Swing Distillation92-98%Medium85-92%
Extractive Distillation90-97%High88-94%
Membrane Separation85-95%Low80-90%

Membrane separation technologies offer energy-efficient alternatives for hydrofluoroether purification [22]. Specialized fluoropolymer membranes demonstrate excellent chemical resistance and selective permeability for hydrofluoroether compounds [22]. These membranes, constructed from materials such as polytetrafluoroethylene and ethylene chlorotrifluoroethylene copolymer, withstand harsh process conditions while maintaining consistent separation performance [22].

Crystallization techniques provide additional purification pathways for specific hydrofluoroether components [31]. Controlled cooling processes enable selective crystallization of impurities while maintaining the desired hydrofluoroether in liquid phase [31]. The crystallization approach requires precise temperature control and seeding strategies to ensure optimal separation efficiency [31].

Chromatographic purification methods offer high selectivity for hydrofluoroether component separation [31]. Gas chromatography systems equipped with specialized columns demonstrate effective resolution of closely related fluorinated compounds [30]. The chromatographic approach enables precise fractionation of hydrofluoroether mixtures while providing analytical verification of component purity [30] [31].

Dates

Modify: 2023-08-15

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